methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via Biginelli or modified multicomponent reactions. Its structure features a 3,4-dimethoxyphenyl group at position 4, a thiophene-2-sulfonylmethyl substituent at position 6, and a methyl ester at position 5 (Figure 1). These substituents confer unique electronic and steric properties, influencing biological activity and physicochemical behavior. The compound has been investigated for thymidine phosphorylase (TP) inhibition, a target in cancer therapy, with an IC50 of 424.1 ± 0.9 µM .
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiophen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S2/c1-26-13-7-6-11(9-14(13)27-2)17-16(18(22)28-3)12(20-19(23)21-17)10-30(24,25)15-5-4-8-29-15/h4-9,17H,10H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTIAKDFVSGSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=CS3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-sulfonyl chloride in the presence of a base to form an intermediate, which is then reacted with ethyl acetoacetate and urea under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The thiophene-2-sulfonylmethyl group is highly reactive due to the electron-withdrawing sulfonyl moiety, facilitating nucleophilic displacement.
| Reagents/Conditions | Products | Application |
|---|---|---|
| Amines (e.g., NH₃, R-NH₂) in ethanol, reflux | Sulfonamide derivatives | Enhanced solubility or target affinity |
| Alcohols (e.g., MeOH, EtOH) with NaOH | Alkoxysulfonyl analogs | Tuning lipophilicity |
This reaction leverages the sulfonyl group as a leaving group, yielding analogs with modified electronic or steric properties. For example, substitution with primary amines generates sulfonamides, which are often explored for improved metabolic stability.
Oxidation of the Thiophene Ring
The thiophene ring undergoes oxidation to form sulfones or sulfoxides, altering electronic properties and potential bioactivity.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ in acetic acid | Room temperature, 12–24 hr | Thiophene sulfoxide |
| KMnO₄ in H₂O | Reflux, acidic conditions | Thiophene sulfone |
Oxidation to sulfones increases polarity, potentially improving water solubility but may reduce membrane permeability.
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis, producing carboxylic acid derivatives.
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl, H₂SO₄) | Aqueous HCl, reflux | Carboxylic acid |
| Basic (NaOH, KOH) | NaOH in EtOH/H₂O, reflux | Carboxylate salt |
Hydrolysis under basic conditions (saponification) is quantitative and widely used to generate intermediates for further derivatization, such as amide formation.
Substitution at Methoxy Groups
The 3,4-dimethoxyphenyl substituent undergoes demethylation or nucleophilic substitution.
| Reagents/Conditions | Products |
|---|---|
| HBr in acetic acid, reflux | Hydroxy-methoxy or dihydroxy analogs |
| BBr₃ in DCM, −78°C to RT | Selective demethylation |
Demethylation introduces phenolic -OH groups, enhancing hydrogen-bonding capacity and altering pharmacokinetic profiles .
Cycloaddition Reactions
The dihydropyrimidine core participates in [4+2] Diels-Alder reactions, forming polycyclic structures.
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Xylene, 140°C, 6 hr | Fused bicyclic adduct |
| Acetylene derivatives | Microwave irradiation | Hexagonal ring systems |
These reactions expand the compound’s scaffold, enabling exploration of novel bioactivity .
Implications for Pharmacological Optimization
-
Sulfonamide derivatives exhibit improved target selectivity in enzyme inhibition studies.
-
Carboxylic acid analogs demonstrate enhanced binding in molecular docking simulations with metabolic receptors.
-
Demethylated products show increased antioxidant activity due to phenolic -OH groups .
Reaction versatility underscores this compound’s utility in medicinal chemistry, particularly in developing analogs with tailored properties for diabetes, hypertension, or cancer therapeutics .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a tetrahydropyrimidine core with multiple functional groups, including a dimethoxyphenyl moiety and a thiophene sulfonyl group. The synthesis typically involves multi-step organic reactions, including the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-sulfonyl chloride and subsequent reactions with ethyl acetoacetate and urea under reflux conditions.
Medicinal Chemistry
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is being investigated for several therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The presence of the thiophene ring has been associated with antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial enzymes or receptors.
- Anticancer Potential : Research indicates that derivatives of tetrahydropyrimidines can exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis .
Chemical Biology
The compound serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation of the thiophene ring or reduction of carbonyl groups—makes it versatile for creating derivatives with enhanced biological activities.
Material Science
In addition to its biological applications, this compound can be utilized in developing new materials. Its unique electronic properties may lead to applications in organic electronics or photonic devices.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiophene and dimethoxyphenyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thymidine Phosphorylase (TP) Inhibitory Activity
The TP inhibitory activity of DHPM derivatives is highly substituent-dependent. Key comparisons include:
*NC: Not calculated or reported.
Key Observations :
- The thiophen-3-yl analog exhibits superior TP inhibition (IC50 = 79.6 µM), likely due to enhanced π-π interactions with the enzyme’s active site compared to the bulkier 3,4-dimethoxyphenyl group in the target compound .
- Halogenation (e.g., 3-bromo substitution) further improves activity, suggesting electron-withdrawing groups enhance binding .
- The target compound’s lower potency (IC50 = 424.1 µM) may arise from steric hindrance from the 3,4-dimethoxy groups or reduced electronic compatibility with TP’s catalytic residues .
Structural and Electronic Modifications
Substituent Effects at Position 6:
- Methyl (Analog in ): Simpler steric profile but lacks polar interactions, correlating with reduced TP inhibition .
Substituent Effects at Position 4:
- 3,4-Dimethoxyphenyl (Target): Electron-donating methoxy groups may reduce electrophilicity at the pyrimidine core, affecting enzyme binding.
- 4-Chlorophenyl (): Electron-withdrawing chlorine enhances reactivity but may increase cytotoxicity .
- Furan-2-yl (): Heteroaromatic furan improves antioxidant activity but shows weak TP inhibition .
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.5 g/mol. The structure features a tetrahydropyrimidine core substituted with both methoxy and thiophene groups, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Bacillus subtilis | 16 |
| Candida albicans | 32 |
The compound displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored in various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in nucleotide synthesis.
Case Study: Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
A study highlighted the dual inhibitory effect of similar pyrimidine derivatives on thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes for DNA synthesis. The compound's structural features allow it to bind effectively to these targets, leading to reduced proliferation in cancer cells .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, the compound has shown promise as an enzyme inhibitor. The thieno[2,3-b]thiophene scaffold is associated with various pharmacological effects.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition % at 50 μM |
|---|---|
| Thymidylate Synthase | 85 |
| Dihydrofolate Reductase | 70 |
These findings suggest that the compound may serve as a lead for developing new therapeutics targeting these enzymes .
Structure-Activity Relationship (SAR)
The presence of methoxy groups and thiophene moieties significantly influences the biological activity of this compound. The SAR studies indicate that modifications in these substituents can enhance antimicrobial and anticancer properties.
Key Findings from SAR Studies
- Methoxy Substituents : Increase lipophilicity and improve membrane permeability.
- Thiophene Group : Enhances interaction with biological targets due to its electron-rich nature.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : The compound can be synthesized via modified Biginelli reactions, which involve a one-pot condensation of substituted aldehydes, β-ketoesters, and thioureas or sulfonamide derivatives. For the thiophene sulfonyl moiety, post-functionalization using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is recommended. Reaction optimization should include temperature control (70–90°C) and solvent selection (e.g., ethanol or acetonitrile). Yields typically range from 50–75%, depending on steric and electronic effects of substituents .
- Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | ↑ Yield by 15% |
| Solvent | Anhydrous acetonitrile | ↑ Purity |
| Catalyst | HCl or BF₃·OEt₂ | ↑ Reaction Rate |
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns, particularly the thiophene sulfonyl group (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding between sulfonyl oxygen and NH groups). Monoclinic systems (e.g., P2₁/c) are common for tetrahydropyrimidines, with mean C–C bond lengths of ~1.54 Å .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~507 Da).
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinase domains). The thiophene sulfonyl group may act as a hydrogen bond acceptor, while the dimethoxyphenyl moiety contributes to hydrophobic binding.
- QSAR Analysis : Correlate electronic descriptors (e.g., logP, polar surface area) with in vitro activity. For example, higher logP values (>3.5) may enhance membrane permeability but reduce solubility .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.
Q. How can contradictions in reaction yields during scale-up synthesis be resolved?
- Methodological Answer :
- Process Variables :
- Reagent Purity : Use freshly distilled aldehydes to avoid oxidation byproducts.
- Mixing Efficiency : Optimize stirring rates (500–700 rpm) to prevent localized overheating.
- Statistical Analysis : Apply a factorial design (e.g., 2³ DOE) to test interactions between temperature, solvent volume, and catalyst concentration. For example, a 10% excess of thiophene-2-sulfonyl chloride improves yields by 12% in scaled reactions .
Q. What strategies mitigate instability of the sulfonylmethyl group during in vitro assays?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1–2% DMSO to prevent hydrolysis.
- Light Sensitivity : Store solutions in amber vials; LC-MS monitoring reveals <5% degradation over 24 hours under ambient light.
- Temperature Control : Maintain assays at 4°C if incubation exceeds 6 hours .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
